molecular formula C16H17ClN2O4S B2514064 N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide CAS No. 1172826-53-7

N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide

Cat. No.: B2514064
CAS No.: 1172826-53-7
M. Wt: 368.83
InChI Key: TUAQRNSWVKDYEY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a carboxamide group, a pyrrolidin-1-ylsulfonyl group, and a 2-chlorobenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with a suitable amine derivative, such as 2-chlorobenzylamine, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced products.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide: A similar compound with a thiophene ring instead of a furan ring.

    N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide: A compound with a benzene ring instead of a furan ring.

    N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyrrole-2-carboxamide: A compound with a pyrrole ring instead of a furan ring.

These similar compounds share structural features with this compound but differ in the heterocyclic ring system, which can influence their chemical properties and applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c17-13-6-2-1-5-12(13)11-18-16(20)14-7-8-15(23-14)24(21,22)19-9-3-4-10-19/h1-2,5-8H,3-4,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAQRNSWVKDYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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